2,5-Bis(dodecyloxy)terephthalohydrazide
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Overview
Description
2,5-Bis(dodecyloxy)terephthalohydrazide is an organic compound with the molecular formula C32H58N4O4 and a molecular weight of 562.83 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(dodecyloxy)terephthalohydrazide typically involves the reaction of terephthalic acid derivatives with dodecanol and hydrazine . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the esterification and hydrazide formation processes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(dodecyloxy)terephthalohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dodecyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield terephthalic acid derivatives, while substitution reactions can produce various functionalized hydrazides .
Scientific Research Applications
2,5-Bis(dodecyloxy)terephthalohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,5-Bis(dodecyloxy)terephthalohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazide groups in the compound can form covalent bonds with active sites on enzymes, inhibiting their activity . Additionally, the dodecyloxy groups enhance the compound’s solubility and stability, facilitating its interaction with biological membranes and pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(allyloxy)terephthalohydrazide: This compound has similar hydrazide groups but different alkoxy substituents, leading to variations in reactivity and applications.
2,5-Bis(octyloxy)terephthalohydrazide: Similar in structure but with shorter alkoxy chains, affecting its solubility and chemical behavior.
Uniqueness
2,5-Bis(dodecyloxy)terephthalohydrazide is unique due to its long dodecyloxy chains, which provide enhanced hydrophobicity and stability compared to similar compounds. This makes it particularly useful in applications requiring high solubility in non-polar solvents and robust chemical stability .
Properties
Molecular Formula |
C32H58N4O4 |
---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
2,5-didodecoxybenzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C32H58N4O4/c1-3-5-7-9-11-13-15-17-19-21-23-39-29-25-28(32(38)36-34)30(26-27(29)31(37)35-33)40-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,33-34H2,1-2H3,(H,35,37)(H,36,38) |
InChI Key |
JTTVHOBHCQRSCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C(=O)NN)OCCCCCCCCCCCC)C(=O)NN |
Origin of Product |
United States |
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